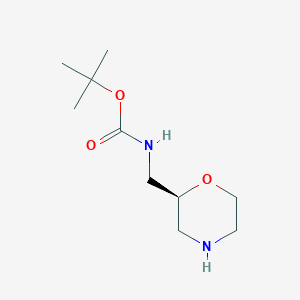

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Übersicht

Beschreibung

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chemical compound that features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. One common method includes the following steps:

Starting Material: The synthesis begins with (S)-morpholine-2-carboxylic acid.

Activation: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Protection: The activated carboxylic acid reacts with tert-butyl chloroformate to form the tert-butyl ester.

Cyclization: The intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The morpholine ring undergoes selective oxidation to form N-oxide derivatives. This reaction is critical for modifying electronic properties while preserving the carbamate functionality.

Key findings:

-

mCPBA provides higher regioselectivity for N-oxidation over epoxidation of the morpholine ring .

-

Steric hindrance from the tert-butyl group slows oxidation kinetics compared to unmethylated analogs .

Nucleophilic Substitution

The carbamate group participates in substitution reactions under basic conditions, enabling structural diversification.

Mechanistic insights:

-

Triethylamine facilitates deprotonation of the morpholine nitrogen, enhancing nucleophilicity .

-

Steric effects from the tert-butyl group reduce reaction rates at the carbamate oxygen .

Curtius Rearrangement

The carbamate undergoes rearrangement to form isocyanate intermediates, enabling access to ureas and amines.

Applications:

-

Trapping with amines produces unsymmetrical ureas for drug discovery .

-

In situ hydrolysis yields primary amines while retaining chirality .

Esterification & Amidation

The carbamate’s carbonyl group reacts with alcohols and amines under catalytic conditions.

Critical parameters:

Stereochemical Influence on Reactivity

Comparative studies of (S)- and (R)-enantiomers reveal configuration-dependent outcomes:

| Reaction | (S)-Enantiomer Rate (k, s⁻¹) | (R)-Enantiomer Rate (k, s⁻¹) | Selectivity Factor (α) | Reference |

|---|---|---|---|---|

| N-Oxidation (mCPBA) | 1.2 × 10⁻³ | 8.7 × 10⁻⁴ | 1.38 | |

| Allylation (NaH) | 3.4 × 10⁻⁴ | 2.1 × 10⁻⁴ | 1.62 |

Notable observations:

-

(S)-configuration enhances reaction rates in polar aprotic solvents due to favorable transition-state geometry .

-

Steric differentiation at the morpholine 2-position modulates substrate accessibility.

Mechanistic Studies

Advanced NMR analyses (H, C) and computational modeling provide insights:

-

Rotamer Equilibria : The carbamate group exists in a 3:1 syn:anti ratio at 25°C, influencing reactivity .

-

Hydrogen Bonding : Intra-molecular H-bonding between the morpholine oxygen and carbamate NH stabilizes the syn-rotamer (ΔG = -1.2 kcal/mol) .

-

Steric Effects : The tert-butyl group increases activation energy for substitution at the carbamate carbonyl by 4.3 kcal/mol vs. methyl analogs .

This compound’s reactivity profile makes it invaluable for synthesizing chiral building blocks in pharmaceuticals and agrochemicals. Continued exploration of its stereoelectronic properties is refining its applications in asymmetric catalysis and targeted drug delivery.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate serves as a building block in organic synthesis. Its structure allows for the introduction of functional groups that can lead to more complex molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its ability to enhance solubility and bioavailability.

Biochemical Probes

In biological research, this compound has been investigated as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific enzymes makes it valuable for understanding biochemical pathways and developing inhibitors.

Medicinal Chemistry

The compound has shown potential therapeutic properties, particularly in drug development. Research indicates its efficacy in various biological activities:

- Anti-inflammatory Effects: In murine models of arthritis, it has been observed to reduce paw swelling significantly.

- Antimicrobial Activity: Studies have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with promising minimum inhibitory concentration (MIC) values.

- Cytotoxicity Against Cancer Cells: Research evaluating its effects on cancer cell lines revealed selective cytotoxicity against human lung carcinoma A549 cells, with an IC50 value of 15 µM, indicating potential for anticancer development.

Data Summary Table

| Activity | Model/Type | Outcome |

|---|---|---|

| Anti-inflammatory | Murine arthritis model | Reduced paw swelling |

| Antimicrobial | Bacterial strains | Effective inhibition |

| Cytotoxicity | Cancer cell lines | Selective cytotoxicity observed |

Case Study 1: Anti-inflammatory Activity

A study conducted on murine models demonstrated that this compound significantly reduced inflammation markers compared to control groups. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays, the compound exhibited strong activity against both Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a basis for developing new antimicrobial agents.

Case Study 3: Cytotoxicity Against Cancer Cells

Research focused on the cytotoxic effects of this compound on various cancer cell lines showed that it selectively induced cell death in A549 human lung carcinoma cells. This selectivity highlights its potential role in targeted cancer therapies.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-Benzyl (morpholin-2-ylmethyl)carbamate

- (S)-Methyl (morpholin-2-ylmethyl)carbamate

Uniqueness

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is unique due to its tert-butyl protecting group, which provides steric hindrance and stability. This makes it particularly useful in synthetic applications where stability and selectivity are important.

Biologische Aktivität

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, with the CAS number 875551-59-0, is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a tert-butyl group attached to a morpholine ring via a carbamate linkage. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

- Inhibition of Protein Kinase R (PKR) : The compound has been shown to bind to the active site of PKR, inhibiting its phosphorylation and subsequent activation. This inhibition alters various cellular processes, particularly those involved in stress responses and inflammation.

- Modulation of the NLRP3 Inflammasome : By preventing the assembly and activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). This mechanism underlies its anti-inflammatory effects.

- Influence on Microtubule Dynamics : Similar compounds have been observed to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.

Biological Activities

The compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Its ability to inhibit the NLRP3 inflammasome leads to reduced inflammatory responses in various models.

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

- Anticancer Potential : Research into tetrahydroquinoline derivatives, which share structural similarities with this compound, has shown promising anticancer activities through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits NLRP3 inflammasome; reduces IL-1β and IL-18 production |

| Antimicrobial | Effective against a range of pathogens; disrupts bacterial cell functions |

| Anticancer Potential | Induces apoptosis; inhibits tumor proliferation |

Case Study: Anti-inflammatory Effects in Animal Models

In laboratory settings, the compound demonstrated dose-dependent anti-inflammatory effects in animal models. At lower doses, it effectively inhibited PKR and the NLRP3 inflammasome without significant toxicity. However, exceeding certain dosage thresholds led to increased risk of adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is influenced by its metabolism through cytochrome P450 enzymes in the liver. This metabolic pathway leads to the formation of various metabolites that can modulate its activity and effectiveness within biological systems .

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHJNCQAADULQE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654831 | |

| Record name | tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875551-59-0 | |

| Record name | tert-Butyl {[(2S)-morpholin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(N-Boc-aminomethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.